N-Nervonoyl Taurine

Description

Properties

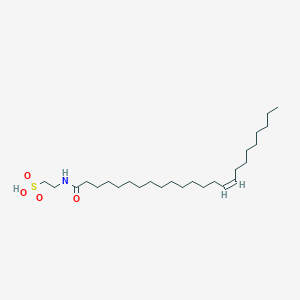

IUPAC Name |

2-[[(Z)-tetracos-15-enoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYQUYASMRRHE-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Discovery of N-Acyl Taurines, Including N-Nervonoyl Taurine, as a Novel Endogenous Lipid Class Elevated in FAAH Knockout Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract: The targeted disruption of the gene encoding Fatty Acid Amide Hydrolase (FAAH) in mice has been a pivotal tool in lipid research. While initially aimed at studying the endocannabinoid system, the use of FAAH knockout (KO) models led to the unexpected discovery of a distinct class of bioactive lipids: the N-acyl taurines (NATs). Global metabolite profiling of FAAH KO mice revealed dramatic elevations of these lipids, which, unlike the well-studied N-acylethanolamines (NAEs), were found in distinct acyl compositions depending on the tissue. Notably, the central nervous system of these mice showed high concentrations of long-chain saturated NATs, including N-nervonoyl taurine (C24:1). This whitepaper provides an in-depth technical guide to the discovery, quantification, and underlying biochemistry of NATs in the context of FAAH deficiency, highlighting the experimental protocols and signaling pathways that have defined this area of research.

Introduction

The Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the catabolism of several classes of bioactive fatty acid amides.[1] Its primary substrates are the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide (AEA), the anti-inflammatory lipid N-palmitoyl ethanolamine (PEA), and the satiety-regulating factor N-oleoyl ethanolamine (OEA).[1] In addition to NAEs, FAAH is a key metabolic gatekeeper for a more recently described class of lipids, the N-acyl taurines (NATs).[2][3][4]

The FAAH Knockout Mouse Model: A Tool for Discovery

The development of mice with a genetic deletion of the Faah gene provided a powerful model to study the physiological functions of its endogenous substrates.[5] These FAAH knockout (KO) mice exhibit significantly increased levels of FAAH substrates in both central and peripheral tissues.[1][5] Initial studies on these mice revealed a complex metabolic phenotype, including obesity, increased food intake, and insulin resistance, which was difficult to attribute to a single lipid class.[4][6][7]

The Initial Puzzle: Concomitant Elevation of NAEs and NATs

A significant challenge in interpreting the phenotype of FAAH KO mice was the simultaneous elevation of both NAEs and NATs.[2][7] This confounded efforts to determine the specific contribution of each lipid class to the observed physiological changes.[4][7] While the elevation of NAEs like anandamide was expected, global metabolite profiling revealed a second, dramatic accumulation of NATs, a class of lipids that were, at the time, poorly characterized.[1][2]

Discovery and Characterization of N-Acyl Taurines (NATs)

The definitive identification of NATs as a major, regulated substrate of FAAH in vivo was a direct result of untargeted metabolomic analysis of FAAH KO mice.

Global Metabolite Profiling Uncovers a Novel Lipid Class

Using global metabolite profiling techniques, researchers compared the lipid content of tissues from FAAH KO mice and their wild-type (WT) littermates. This unbiased approach revealed a class of compounds that were profoundly elevated in the KO mice, which were subsequently identified as N-acyl taurines.[1] Pharmacological inhibition of FAAH in WT mice recapitulated this effect, with NAT levels rising more than 10-fold within just one hour, demonstrating a highly active and constitutive metabolic pathway regulated by FAAH.[1]

Identification of Long-Chain NATs in the Central Nervous System

In the central nervous system (CNS) of FAAH KO mice, the accumulated NATs were characterized by a prevalence of long-chain (≥C20) saturated and monounsaturated acyl groups.[1] This included the species this compound (C24:1 NAT), which belongs to this identified class of long-chain fatty acid derivatives.

Identification of Polyunsaturated NATs in Peripheral Tissues

In contrast to the CNS, peripheral tissues such as the liver and kidneys of FAAH KO mice showed dramatic elevations in NATs enriched with polyunsaturated acyl chains.[1] Key species identified included N-arachidonoyl taurine (C20:4 NAT) and N-docosahexaenoyl taurine (C22:6 NAT).[1]

Quantitative Analysis of NAT Elevation in FAAH KO Mice

The deletion of the Faah gene leads to substantial, tissue-specific increases in various NAT species. The following tables summarize the quantitative findings from studies on these mice.

Table 1: N-Acyl Taurine Levels in the Central Nervous System (CNS) of FAAH KO Mice

| NAT Species Category | Acyl Chain Characteristics | Fold Change (KO vs. WT) | Notes |

| Long-Chain NATs | Saturated & Monounsaturated (≥C20) | Significantly Elevated | High concentrations observed in FAAH(-/-) CNS.[1] |

| This compound (C24:1) | Monounsaturated (C24) | Significantly Elevated | Belongs to the class of long-chain NATs identified. |

| N-Arachidonoyl Taurine (C20:4) | Polyunsaturated (C20) | Elevated | Also present, but less enriched compared to peripheral tissues.[8] |

Table 2: N-Acyl Taurine Levels in Peripheral Tissues of FAAH KO Mice

| Tissue | NAT Species | Fold Change (KO vs. WT) | Absolute Concentration in KO |

| Kidney | N-Docosahexaenoyl Taurine (C22:6) | >10-fold | Up to ~5000 pmol/g |

| Liver | Polyunsaturated NATs (e.g., C20:4, C22:6) | >10-fold | Dramatically elevated |

Data synthesized from Saghatelian et al., 2006.[1]

Biochemical and Signaling Pathways

Biosynthesis and Catabolism of N-Acyl Taurines

NATs are synthesized via the conjugation of a fatty acyl-CoA to taurine, a reaction catalyzed by enzymes such as Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) for polyunsaturated NATs in the liver.[9] Their degradation is primarily mediated by FAAH, which hydrolyzes the amide bond to release the constituent fatty acid and taurine.

Caption: Biosynthesis and Catabolism of N-Acyl Taurines (NATs).

Downstream Signaling of N-Acyl Taurines

Subsequent research has shown that NATs are not inert metabolites but active signaling molecules. They have been found to activate members of the transient receptor potential (TRP) family of ion channels, including TRPV1 and TRPV4.[1] Furthermore, specific NATs like N-oleoyl taurine (C18:1 NAT) can activate the G-protein coupled receptor GPR119, leading to the secretion of glucagon-like peptide 1 (GLP-1) and subsequent improvements in glucose homeostasis.[2][3]

Caption: Downstream signaling pathways activated by N-Acyl Taurines.

Experimental Protocols

The identification and quantification of NATs rely on precise methodologies in animal handling, sample preparation, and mass spectrometry.

Animal Models: FAAH-/- Mice

-

Strain: FAAH knockout mice are typically on a C57Bl/6J background.[10]

-

Genotyping: Confirmation of the knockout genotype is performed by PCR analysis of genomic DNA from tail clips.

-

Housing: Mice are housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and provided ad libitum access to food and water.

-

Controls: Age- and sex-matched wild-type littermates are used as experimental controls.

Tissue Collection and Preparation

-

Euthanasia: Mice are euthanized using approved methods, such as cervical dislocation or CO2 asphyxiation followed by microwave irradiation to prevent post-mortem lipid degradation.[11]

-

Dissection: Tissues of interest (e.g., brain, liver, kidney) are rapidly dissected, weighed, and immediately flash-frozen in liquid nitrogen.

-

Storage: Samples are stored at -80°C until lipid extraction.

Lipid Extraction for Metabolomics

This protocol is a representative method for extracting polar lipids like NATs from tissue.

-

Homogenization: Frozen tissue (~50 mg) is placed in a 2 mL tube with ceramic beads and 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water).

-

Internal Standards: A solution containing deuterated internal standards for relevant NATs is spiked into the sample to correct for extraction efficiency and matrix effects.

-

Mechanical Lysis: Tissues are homogenized using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 6000 rpm.

-

Centrifugation: The homogenate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: The supernatant containing the lipid extract is carefully transferred to a new tube for analysis.

LC-MS/MS Analysis and Workflow

Caption: Workflow for the extraction and quantification of NATs.

-

Chromatography: The lipid extract is injected onto a reverse-phase C18 column (e.g., Agilent ZORBAX) and separated using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer operating in negative ion mode.

-

Detection: NATs are detected using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions defined for each NAT species and its corresponding internal standard.

-

Quantification: The peak area of each endogenous NAT is normalized to the peak area of its corresponding internal standard, and the absolute amount is calculated using a standard curve generated from authentic standards.

Functional Implications and Future Directions

The discovery of NATs in FAAH KO mice has opened new avenues for metabolic research. To de-risk the confounding effects of NAEs, an engineered mouse model (FAAH-S268D) was created, which selectively impairs NAT degradation without altering NAE levels.[6] These mice exhibited elevated NATs and, surprisingly, showed improved insulin sensitivity and GLP-1 secretion, a phenotype that directly contrasts with conventional FAAH KO mice.[2][4] This pivotal finding suggests that NATs, unlike certain NAEs, have a beneficial role in glucose regulation.[2][3] This positions the NAT signaling system as a promising therapeutic target for metabolic diseases such as type 2 diabetes.

Conclusion

The investigation of FAAH knockout mice has been instrumental in the discovery and characterization of the N-acyl taurines as a novel class of endogenous signaling lipids. The initial observation of their dramatic accumulation, including long-chain species like this compound in the brain, has led to a deeper understanding of the complexity of fatty acid amide signaling. The distinct metabolic effects of NATs, now being unraveled through more sophisticated genetic models, highlight their potential as key regulators of glucose homeostasis and present exciting new opportunities for drug development in the metabolic space.

References

- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A pro-nociceptive phenotype unmasked in mice lacking fatty-acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous N-Nervonoyl Taurine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine is an endogenous long-chain N-acyl taurine (NAT) identified within the central nervous system (CNS). Its presence and regulation by the key enzyme Fatty Acid Amide Hydrolase (FAAH) suggest a role in neurological function. This technical guide provides a comprehensive overview of the current understanding of this compound in the CNS, including its detection, metabolism, and potential signaling pathways. Detailed experimental protocols for its extraction and quantification are provided, alongside visualizations of relevant biological pathways to facilitate further research and drug development efforts in this area.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that have garnered increasing interest for their diverse physiological roles. Among these, this compound, characterized by its C24:1 monounsaturated acyl chain, is endogenously present in the brain and spinal cord.[1] Its metabolism is closely linked to the endocannabinoid system, specifically through the action of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of various bioactive lipids.[1][2] The accumulation of this compound in the CNS of FAAH-deficient mice points to its potential as a signaling molecule in neurological pathways.[1] This guide summarizes the current knowledge on the endogenous presence, biosynthesis, metabolism, and potential signaling mechanisms of this compound in the CNS.

Quantitative Distribution in the Central Nervous System

While the endogenous presence of this compound in the CNS is confirmed, specific quantitative data in wild-type animals remains limited. Most studies have focused on the relative increase of NATs in FAAH knockout mice.

Table 1: Relative Abundance of this compound in FAAH Knockout Mice

| Tissue | Fold Increase in FAAH (-/-) vs. Wild-Type Mice | Reference |

| Brain and Spinal Cord | ~25-fold | [1] |

Further research is required to establish the baseline concentrations of this compound in various brain regions of wild-type animals to fully understand its physiological significance.

Biosynthesis and Metabolism

The synthesis and degradation of this compound involve several key enzymatic steps.

Biosynthesis

The biosynthesis of N-acyl taurines is a multi-step process involving the conjugation of a fatty acid to taurine.

-

Nervonic Acid Synthesis: Nervonic acid (C24:1), the acyl component of this compound, is a very-long-chain monounsaturated fatty acid. Its synthesis involves the elongation of oleic acid (C18:1) by fatty acid elongase enzymes (ELOVLs).[3][4]

-

Acyl-CoA Formation: Nervonic acid is activated to its coenzyme A (CoA) thioester, nervonoyl-CoA.

-

Conjugation with Taurine: The final step is the conjugation of nervonoyl-CoA with taurine. This reaction is likely catalyzed by an N-acyltransferase. Two potential enzymes have been identified for the synthesis of N-acyl taurines:

-

Acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme has been shown to conjugate very long-chain fatty acids specifically to taurine.[5]

-

Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme is involved in the synthesis of polyunsaturated NATs in the liver and may also play a role in the CNS.[2][6]

-

Biosynthesis of this compound.

Metabolism

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH).[1][7] FAAH is an integral membrane enzyme that hydrolyzes the amide bond, breaking down this compound into nervonic acid and taurine.[7] The significantly elevated levels of this compound in FAAH knockout mice underscore the critical role of this enzyme in regulating its endogenous concentrations.[1]

Metabolism of this compound.

Potential Signaling Pathways

While the precise signaling pathways of this compound are still under investigation, evidence suggests that N-acyl taurines as a class can modulate the activity of Transient Receptor Potential (TRP) channels.[1][8]

Activation of TRPV1 and TRPV4 Channels

N-acyl taurines have been shown to activate TRPV1 and TRPV4, which are non-selective cation channels involved in a variety of sensory processes, including pain and inflammation.[1][8] Activation of these channels typically leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events.[9][10]

Potential signaling pathway of this compound.

The functional consequences of TRPV1 and TRPV4 activation by this compound in the CNS are not yet fully elucidated but may include modulation of synaptic transmission and neuronal excitability.

Experimental Protocols

Lipid Extraction from Brain Tissue

A standard method for extracting lipids, including N-acyl taurines, from brain tissue is a modified Folch extraction.[11][12]

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Protocol:

-

Homogenize fresh or frozen brain tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 1 g of tissue to 20 mL of solvent.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the solid material.

-

Collect the supernatant (the single liquid phase).

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

-

Vortex the mixture and centrifuge to separate the phases.

-

The lower chloroform phase contains the lipids, including this compound. The upper aqueous phase contains polar metabolites.

-

Carefully collect the lower chloroform phase.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Lipid extraction workflow from brain tissue.

Quantification by UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the sensitive and specific quantification of this compound.[13]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

-

Gradient: A suitable gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to elute the analytes.

-

Flow Rate: ~0.3 - 0.5 mL/min

-

Column Temperature: ~40-50 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For N-acyl taurines, product ions at m/z 80 and m/z 107 are often diagnostic.[13]

-

-

Internal Standard: A deuterated analog of an N-acyl taurine (e.g., d4-N-arachidonoyl taurine) should be used for accurate quantification.[13]

Table 2: Example UPLC-MS/MS Parameters for N-Acyl Taurine Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reverse Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Mass Spectrometry | |

| Ionization Mode | Negative ESI |

| Detection Mode | MRM |

| This compound Precursor (m/z) | [To be determined] |

| This compound Product 1 (m/z) | 80 |

| This compound Product 2 (m/z) | 107 |

| Internal Standard | Deuterated N-acyl taurine |

Note: Specific parameters such as cone voltage and collision energy must be optimized for the specific instrument used.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid in the central nervous system with clear ties to the metabolic pathways of the endocannabinoid system. While its presence is confirmed, a significant opportunity exists for further research to delineate its precise physiological and pathological roles. Key areas for future investigation include:

-

Quantitative Mapping: Determining the absolute concentrations of this compound in different brain regions under normal and pathological conditions.

-

Signaling Pathway Elucidation: Identifying the specific downstream signaling cascades activated by this compound following TRP channel engagement.

-

Biosynthetic Enzyme Specificity: Characterizing the substrate specificity of ACNAT1 and BAAT for nervonic acid to confirm their roles in this compound synthesis in the CNS.

-

Pharmacological Modulation: Developing selective inhibitors for the biosynthesis or degradation of this compound to probe its function in vivo.

A deeper understanding of this compound's role in the CNS may unveil new therapeutic targets for a range of neurological and psychiatric disorders.

References

- 1. pnas.org [pnas.org]

- 2. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction [frontiersin.org]

- 8. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]

- 10. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nervonoyl Taurine: A Novel N-Acyl Taurine at the Crossroads of Neuromodulation and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, a recently identified endogenous N-acyl taurine (NAT), is emerging as a significant bioactive lipid with potential roles in neuromodulation and metabolic regulation. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its biosynthesis, metabolism, and putative signaling pathways. Detailed experimental protocols for its synthesis and quantification are presented, alongside a quantitative analysis of its modulation by the key catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel N-acyl taurine.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipids formed by the conjugation of a fatty acid to the amino group of taurine. This compound is a specific NAT derived from nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated fatty acid enriched in the white matter of the brain. The discovery of this compound and other NATs has been largely driven by metabolomic studies of animals with genetic or pharmacological inactivation of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for their degradation.[1][2] This has unveiled a previously underappreciated signaling system with potential implications for a range of physiological processes.

Core Concepts and Quantitative Data

The metabolic stability of this compound is tightly regulated by FAAH. Inhibition or genetic knockout of this enzyme leads to a dramatic accumulation of this compound and other NATs in various tissues, highlighting the constitutive activity of this metabolic pathway.

| Parameter | Tissue/Model | Fold Increase (vs. Wild-Type/Control) | Reference |

| This compound Levels | Central Nervous System (FAAH-/- mice) | ~25-fold | [3] |

| Polyunsaturated NATs | Kidney (1 hour post-FAAH inhibition) | >10-fold | [2] |

| C22:6 NAT Levels | Kidney (FAAH-/- mice) | Reaching up to ~5000 pmol/g tissue | [2] |

| Various NAT Species | Liver (3 hours post-FAAH inhibition) | >100-fold | [1][4] |

Table 1: Quantitative Analysis of N-Acyl Taurine Elevation upon FAAH Inactivation. This table summarizes the significant increase in N-acyl taurine levels observed in response to the absence or inhibition of the FAAH enzyme.

Biosynthesis and Catabolism Signaling Pathway

The lifecycle of this compound involves its synthesis in peroxisomes and its degradation by FAAH. This pathway is integral to maintaining the physiological concentrations of this signaling lipid.

Figure 1: Biosynthesis and Catabolic Pathway of this compound. This diagram illustrates the synthesis of this compound from Nervonoyl-CoA and Taurine by the enzymes BAAT and ACNAT1 within the peroxisome. Following transport to the cytosol, it is degraded by FAAH into Nervonic Acid and Taurine. A potential signaling role through the activation of TRPV1/TRPV4 ion channels is also depicted.

Experimental Protocols

Chemical Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound based on standard peptide coupling techniques.

Figure 2: General Workflow for the Chemical Synthesis of this compound. This diagram outlines the key steps in the synthesis of this compound, starting from the activation of nervonic acid, followed by coupling with taurine, and concluding with purification of the final product.

Methodology:

-

Activation of Nervonic Acid: Nervonic acid is converted to a more reactive acylating agent. This can be achieved by reacting it with thionyl chloride to form nervonoyl chloride, or by using coupling reagents such as N,N'-carbonyldiimidazole (CDI) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Coupling with Taurine: The activated nervonic acid is then slowly added to a solution of taurine dissolved in an aqueous basic solution (e.g., sodium hydroxide or a suitable buffer) with vigorous stirring. The reaction is typically carried out at a controlled temperature (e.g., 0-4°C) to minimize side reactions.

-

Reaction Quenching and Acidification: After the reaction is complete, it is quenched and the pH is carefully adjusted to be acidic, which protonates the sulfonic acid group and may precipitate the product.

-

Purification: The crude this compound is then purified. This may involve extraction with an organic solvent followed by crystallization or chromatographic techniques such as silica gel column chromatography to obtain the pure product.

-

Characterization: The final product should be characterized by standard analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantification of this compound in Biological Samples

This protocol describes a standard method for the extraction and quantification of this compound from biological tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Methodology:

-

Tissue Homogenization: Biological tissue samples are homogenized in a suitable solvent, typically a mixture of organic solvents like methanol or acetonitrile and water, often containing an internal standard (e.g., a deuterated analog of an NAT) for accurate quantification.

-

Lipid Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing this compound. This is commonly done using a modified Bligh-Dyer or Folch extraction method.

-

Sample Concentration and Reconstitution: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the UPLC-MS/MS system.

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column) for the separation of this compound from other lipids. A gradient elution with mobile phases such as water and acetonitrile/methanol, often with additives like formic acid or ammonium formate, is used.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of synthetic this compound.

Potential Biological Functions and Future Directions

The accumulation of this compound and other NATs upon FAAH inhibition suggests that these molecules may have important physiological roles that are normally kept in check by their rapid degradation. While the precise functions of this compound are still under investigation, the known activities of other NATs provide some intriguing possibilities:

-

Neuromodulation: Given its enrichment in the brain and its structural similarity to other neuroactive lipids, this compound may play a role in neuronal signaling. The potential interaction of NATs with TRP channels, which are involved in sensory perception and neuronal excitability, warrants further investigation.[2]

-

Metabolic Regulation: Other NATs, such as N-oleoyl taurine, have been shown to improve glucose homeostasis and stimulate the secretion of glucagon-like peptide-1 (GLP-1).[4] It is plausible that this compound could have similar or distinct roles in metabolic regulation.

Future research should focus on elucidating the specific molecular targets of this compound, characterizing its downstream signaling pathways, and exploring its physiological and pathophysiological roles in the central nervous system and peripheral tissues. The development of selective agonists and antagonists for its putative receptors will be crucial for dissecting its biological functions and evaluating its therapeutic potential.

Conclusion

This compound is a fascinating and relatively unexplored member of the N-acyl taurine family. Its tight regulation by FAAH and its potential to interact with key signaling pathways position it as a molecule of significant interest for drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further unravel the biological significance of this novel bioactive lipid.

References

- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of N-Nervonoyl Taurine in Lipid Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules gaining prominence for their roles in metabolic regulation. This technical guide provides a comprehensive overview of the biological functions of this compound within the broader context of NATs in lipid biochemistry. While specific research on this compound is still emerging, this document synthesizes the current understanding of its metabolism, known signaling pathways of related NATs, and the effects of its parent compounds, nervonic acid and taurine, on lipid profiles. This guide includes quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and drug development in this area.

Introduction to this compound and N-Acyl Taurines

This compound is a fatty acid-taurine conjugate derived from nervonic acid, a C24:1 monounsaturated fatty acid.[1] It belongs to the larger family of N-acyl taurines (NATs), which are increasingly recognized as bioactive lipids involved in a variety of physiological processes.[2][3] NATs are structurally characterized by a fatty acyl chain of varying length and saturation attached to a taurine molecule via an amide bond. The degradation of NATs is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5] Consequently, in FAAH knockout (FAAH-/-) mice, levels of various NATs, including this compound, are significantly elevated, suggesting that FAAH plays a crucial role in regulating their endogenous concentrations.[4]

Metabolism of this compound

Biosynthesis

The biosynthesis of NATs, including presumably this compound, is thought to occur in peroxisomes. The key enzyme identified in the synthesis of polyunsaturated fatty acid-containing NATs in the liver is Bile Acid-CoA:Amino acid N-acyltransferase (BAAT).[6][7] This enzyme catalyzes the conjugation of a fatty acyl-CoA with taurine.

-

dot

Caption: Biosynthesis of N-Acyl Taurines in the Peroxisome.

Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NATs is Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH cleaves the amide bond, releasing the fatty acid and taurine. The critical role of FAAH in NAT degradation is evidenced by the significant accumulation of these lipids in FAAH knockout mice.

-

dot

Caption: Degradation of N-Acyl Taurines by FAAH.

Quantitative Data on N-Acyl Taurines

While specific quantitative data on the effects of this compound on plasma lipid profiles are limited, studies on FAAH knockout mice and the administration of taurine or other NATs provide valuable insights.

| Compound/Model | Tissue/Matrix | Analyte | Fold Change / Effect | Reference |

| This compound | Brain (FAAH-/- mice vs. WT) | This compound | ~25-fold increase | [4] |

| N-Docosanoyl Taurine | Brain (FAAH-/- mice vs. WT) | N-Docosanoyl Taurine | ~12-fold increase | [8] |

| Taurine Supplementation | Rat Plasma (High Cholesterol Diet) | Total Cholesterol | 32% reduction | [9] |

| Rat Plasma (High Cholesterol Diet) | LDL-Cholesterol | 37% reduction | [9] | |

| Rat Plasma (High Cholesterol Diet) | Triglycerides | 43% reduction | [9] | |

| Rat Liver (High Cholesterol Diet) | Cholesterol | 50% reduction | [9] | |

| Rat Liver (High Cholesterol Diet) | Triglycerides | 30% reduction | [9] | |

| N-Oleoyl Taurine (C18:1 NAT) | HFHS Diet-fed Mice | Peak Blood Glucose | 22% reduction | [10] |

| HFHS Diet-fed Mice | Plasma GLP-1 | 2.9-fold increase | [10] | |

| HFHS Diet-fed Mice | Plasma Glucagon | 1.8-fold increase | [10] | |

| Taurine Supplementation | Rat Serum (5% taurine diet) | Total Cholesterol | Significant decrease | [6] |

| Rat Liver (5% taurine diet) | Cholesterol & Triglycerides | Significant decrease | [6] |

HFHS: High-Fat, High-Sucrose; WT: Wild-Type.

Signaling Pathways and Biological Functions

The biological functions of NATs are diverse and appear to be dependent on the specific fatty acyl chain. Key signaling pathways and functions include:

GPR119 Activation and Incretin Secretion

Certain NATs, such as N-oleoyl taurine, have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[3][10] GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by promoting insulin secretion.[10][11] The signaling cascade involves Gαs protein activation, leading to increased intracellular cyclic AMP (cAMP).[11]

-

dot

Caption: GPR119 Signaling Pathway for N-Oleoyl Taurine.

Activation of TRP Ion Channels

Some NATs, particularly those with polyunsaturated acyl chains, can activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[12] This suggests a role for these lipids in calcium signaling, which could have wide-ranging physiological implications.

Regulation of Lipid Metabolism

While direct evidence for this compound's role in lipid metabolism is still under investigation, studies on taurine supplementation have consistently demonstrated beneficial effects on lipid profiles. Taurine has been shown to reduce plasma and liver cholesterol and triglycerides.[9][13][14][15][16][17] These effects are partly attributed to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which promotes the conversion of cholesterol to bile acids.[15]

Experimental Protocols

In Vivo Administration of N-Acyl Taurines in Mice

This protocol describes the general procedure for intraperitoneal (IP) injection of N-acyl taurines in mice to assess their in vivo effects.

-

dot

Caption: Workflow for In Vivo Administration of N-Acyl Taurines.

Methodology:

-

Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80) to the desired concentration.

-

Animal Handling: Acclimatize mice to handling prior to the experiment. On the day of the experiment, weigh each mouse to determine the correct injection volume.

-

Injection Procedure: Restrain the mouse securely. For IP injection, insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[3] Aspirate to ensure the needle has not entered the bladder or intestines before slowly injecting the solution.[3]

-

Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions.

-

Sample Collection: At predetermined time points, collect blood via tail vein or cardiac puncture, and harvest tissues of interest (e.g., liver, brain, adipose tissue).

Quantification of this compound by UPLC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate solvent (e.g., methanol or a chloroform/methanol mixture).

-

Add an internal standard (e.g., a deuterated analog of an N-acyl taurine) to correct for extraction efficiency and matrix effects.

-

Perform lipid extraction, for example, using a modified Bligh-Dyer or Folch method.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS analysis.[18][19]

-

-

UPLC Separation:

-

Inject the reconstituted sample onto a reverse-phase UPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

-

MS/MS Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro GLP-1 Secretion Assay

This protocol describes a method to assess the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine L-cell line, such as GLUTag cells.[1][10][13][23][24]

Methodology:

-

Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in 24-well plates and allow them to reach approximately 80% confluency.[23]

-

Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate Buffer (KRBB) and pre-incubate for 1-2 hours to establish a baseline.[10]

-

Treatment: Replace the pre-incubation buffer with KRBB containing various concentrations of this compound or vehicle control. Include a positive control such as forskolin/IBMX or high glucose.[10][23]

-

Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[1][10][13][23]

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Normalization: Lyse the cells and determine the total protein content in each well to normalize the GLP-1 secretion data.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with the potential to play a significant role in lipid biochemistry and metabolic regulation. While its direct biological functions are still being elucidated, the broader class of N-acyl taurines demonstrates clear involvement in glucose homeostasis, appetite regulation, and potentially lipid metabolism. The dramatic accumulation of this compound in the brains of FAAH knockout mice strongly suggests a role in the central nervous system.

Future research should focus on:

-

Elucidating the specific signaling pathways activated by this compound, including its potential interaction with GPR119, TRP channels, and nuclear receptors such as PPARs.

-

Conducting in vivo studies to determine the direct effects of this compound administration on plasma lipid profiles, including cholesterol and triglycerides.

-

Investigating the physiological and pathological implications of altered this compound levels, particularly in the context of metabolic and neurological disorders.

The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader class of N-acyl taurines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gosset.ai [gosset.ai]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Dietary taurine supplementation reduces plasma and liver cholesterol and triglyceride levels in rats fed a high-cholesterol or a cholesterol-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of taurine on plasma and liver lipids, erythrocyte ouabain sensitive Na efflux and platelet aggregation in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of taurine on cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-Term Dietary Taurine Lowers Plasma Levels of Cholesterol and Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice [frontiersin.org]

- 20. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 21. mdpi.com [mdpi.com]

- 22. lcms.cz [lcms.cz]

- 23. jme.bioscientifica.com [jme.bioscientifica.com]

- 24. researchgate.net [researchgate.net]

N-Nervonoyl Taurine: A Technical Guide to its Mechanism of Action on Transient Receptor Potential (TRP) Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipids that have emerged as significant signaling molecules in various physiological processes. Among these, N-Nervonoyl Taurine, a conjugate of nervonic acid and taurine, is of particular interest due to its potential interactions with Transient Receptor Potential (TRP) channels. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound and related N-acyl taurines on TRP channels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for this compound is still emerging, this guide leverages data from closely related N-acyl taurines to provide a comprehensive picture for researchers in drug discovery and development.

Core Mechanism: Activation of TRP Channels

N-acyl taurines have been identified as endogenous activators of specific TRP channels, notably TRPV1 and TRPV4.[1] The activation of these channels by NATs leads to an influx of cations, primarily calcium (Ca2+), which in turn triggers various downstream cellular responses. The levels of NATs, including this compound, are endogenously regulated by the fatty acid amide hydrolase (FAAH), an enzyme that catabolizes these lipids.[1] Inhibition of FAAH leads to an accumulation of NATs, thereby enhancing their signaling effects through TRP channels.[1]

Quantitative Data on N-Acyl Taurine Activity on TRP Channels

While specific dose-response data for this compound on TRP channels is not yet extensively published, studies on other structurally related N-acyl taurines provide valuable insights into the potential potency and efficacy of this class of molecules. The following table summarizes available quantitative data for the activation of TRPV1 by N-arachidonoyl taurine (NAT), a well-studied member of the N-acyl taurine family.

| Compound | TRP Channel | Cell Type | Assay | Parameter | Value | Reference |

| N-arachidonoyl taurine (NAT) | TRPV1 | Mouse Prefrontal Cortex Neurons | Whole-cell Patch Clamp | Increase in sEPSC frequency | ~150% of baseline at 10 µM | [2] |

| N-arachidonoyl taurine (NAT) | TRPV1 | Mouse Prefrontal Cortex Neurons | Whole-cell Patch Clamp | Increase in eEPSC amplitude | Significant increase at 10 µM | [2] |

Experimental Protocols

The investigation of this compound's effects on TRP channels relies on established biophysical and cell-based assays. The following are detailed methodologies for key experiments cited in the study of N-acyl taurines.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity. It allows for the recording of ionic currents across the cell membrane in response to the application of N-acyl taurines.

Objective: To measure the activation or modulation of TRP channels by this compound.

Cell Preparation:

-

HEK293T cells are transiently transfected with the desired TRP channel (e.g., human TRPV1) cDNA using a suitable transfection reagent.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

For neuronal recordings, primary neurons from specific brain regions (e.g., prefrontal cortex) are isolated and cultured.[2]

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned using a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

This compound is applied to the bath via a perfusion system at varying concentrations.

-

Current responses are recorded and analyzed to determine changes in channel activity, such as current amplitude and frequency of spontaneous postsynaptic currents (sEPSCs) in neurons.[2]

Calcium Imaging

This method is used to indirectly measure the activation of Ca2+-permeable channels like TRPV1 by monitoring changes in intracellular calcium concentration.

Objective: To visualize and quantify the increase in intracellular calcium in response to this compound application.

Cell Preparation and Dye Loading:

-

Cells expressing the target TRP channel are grown on glass-bottom dishes.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

After loading, cells are washed with the buffer to remove extracellular dye and allowed to de-esterify the AM ester for at least 30 minutes.

Imaging Procedure:

-

The dish is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

-

A baseline fluorescence ratio (F340/F380) is established before the application of the compound.

-

This compound is added to the bath, and the changes in the fluorescence ratio are recorded over time.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration, signifying channel activation.

-

At the end of the experiment, ionomycin (a calcium ionophore) and a calcium-free solution containing EGTA are added to calibrate the signal and determine the maximum and minimum fluorescence ratios.

Signaling Pathways and Logical Relationships

The interaction of this compound with TRP channels is part of a larger signaling network. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

This diagram illustrates the biosynthesis of this compound, its degradation by FAAH, and its subsequent activation of TRPV1/TRPV4 channels, leading to calcium influx and cellular responses.

This workflow diagram outlines the key steps involved in a whole-cell patch-clamp experiment to study the effects of this compound on TRP channels.

This diagram details the sequential steps of a calcium imaging experiment to measure TRP channel activation by this compound.

Conclusion and Future Directions

This compound and other N-acyl taurines represent a promising class of endogenous modulators of TRP channels. Their activity, regulated by the enzyme FAAH, points to a novel signaling pathway with potential therapeutic implications in areas such as pain, inflammation, and metabolic disorders. While the direct interaction and activation of TRPV1 and TRPV4 by NATs are established, further research is required to:

-

Determine the specific EC50 and IC50 values of this compound on a broader range of TRP channels.

-

Elucidate the detailed downstream signaling cascades initiated by NAT-mediated TRP channel activation in different cell types.

-

Explore the therapeutic potential of modulating this compound levels, either through direct administration or by targeting the FAAH enzyme.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate mechanism of action of this compound on TRP channels and to guide future investigations in this exciting field.

References

An In-Depth Technical Guide on the Interaction of N-Nervonoyl Taurine with Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, a member of the N-acyl taurine (NAT) class of endogenous signaling lipids, interacts with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document provides a comprehensive technical overview of this interaction, including the enzymatic hydrolysis by FAAH, downstream signaling pathways, and detailed experimental protocols. While specific kinetic data for this compound is limited, this guide synthesizes available information on related long-chain NATs to provide a thorough understanding of their biochemical and physiological significance.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a variety of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[1] In addition to N-acylethanolamines (NAEs), FAAH also hydrolyzes the more recently discovered class of N-acyl taurines (NATs).[2][3] These lipids, including this compound, are emerging as important signaling molecules with diverse physiological roles.[4][5] Understanding the interaction between this compound and FAAH is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the endocannabinoid system and related pathways.

This compound is characterized by a long-chain monounsaturated nervonic acid (24:1) backbone amide-linked to a taurine head group. The presence of FAAH regulates the tissue levels of NATs, and inhibition or genetic deletion of FAAH leads to a significant accumulation of these compounds.[4] This accumulation, in turn, can modulate various signaling pathways, highlighting the importance of FAAH in controlling NAT bioactivity.

Enzymatic Interaction with FAAH

This compound is a substrate for FAAH; however, its hydrolysis is significantly slower compared to other well-characterized FAAH substrates like anandamide.[2][6] This slow rate of hydrolysis suggests that this compound may have a prolonged signaling lifetime in vivo, particularly under conditions of reduced FAAH activity.

Quantitative Data on FAAH Hydrolysis

| Substrate | Enzyme | Hydrolysis Rate (nmol/min/mg) | Fold Difference vs. Anandamide | Reference |

| N-Arachidonoyl-taurine (C20:4-NAT) | Transfected FAAH | 0.04 | 12.5-fold lower | [2] |

| Anandamide (C20:4-NAE) | Transfected FAAH | 0.5 | - | [2] |

It has also been noted that N-fatty acyl taurines with chain lengths similar to this compound are hydrolyzed 2,000-50,000 times more slowly by FAAH compared to oleoyl ethanolamide.[6] This substantial difference underscores the unique interaction of very-long-chain NATs with the FAAH active site.

Downstream Signaling Pathways

The accumulation of this compound and other NATs, due to FAAH inhibition, leads to the activation of downstream signaling pathways, primarily through G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

GPR119 Activation

Several N-acyl taurines have been identified as agonists of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][7] Activation of GPR119 by NATs stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), playing a role in glucose homeostasis.[3][7]

TRPV1 Channel Activation

N-acyl taurines, particularly those with polyunsaturated acyl chains, are known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation.[5][8] Activation of TRPV1 by NATs leads to an influx of calcium ions, triggering downstream cellular responses.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-acyl taurines involves the Schotten-Baumann reaction between a fatty acid chloride and an alkali metal salt of taurine.[9]

Materials:

-

Nervonoyl chloride

-

Sodium taurate (or taurine and sodium hydroxide)

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve sodium taurate in water.

-

In a separate vessel, dissolve nervonoyl chloride in an inert organic solvent.

-

Slowly add the nervonoyl chloride solution to the aqueous sodium taurate solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7 and 9 by the dropwise addition of a sodium hydroxide solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, acidify the mixture to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the product by recrystallization or column chromatography.

FAAH Hydrolysis Assay for N-Acyl Taurines (LC-MS/MS-based)

Given the slow hydrolysis rate of this compound, a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended over fluorometric assays. This method allows for the direct quantification of the substrate and its hydrolysis products.

Materials:

-

Recombinant human or rat FAAH

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Internal standard (e.g., deuterated N-acyl taurine)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the FAAH enzyme solution and the this compound substrate.

-

Incubation: Incubate the reaction mixture at 37°C for an extended period (e.g., 1-4 hours) due to the slow reaction rate.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the quenched reaction mixture to precipitate the protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its hydrolysis product, nervonic acid.

-

Data Analysis: Calculate the rate of hydrolysis by quantifying the amount of product formed over time, normalized to the amount of enzyme used.

Conclusion

This compound represents a fascinating class of bioactive lipids whose signaling activities are tightly regulated by FAAH. Although it is a poor substrate for FAAH, this slow hydrolysis likely contributes to its sustained signaling effects on downstream targets such as GPR119 and TRPV1. The lack of specific kinetic data for this compound highlights an area for future research that will be critical for a complete understanding of its physiological and pathological roles. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate interactions of this compound and other long-chain N-acyl taurines with the endocannabinoid system and beyond. This knowledge will be instrumental in the development of novel therapeutic strategies for a range of disorders, including metabolic diseases and chronic pain.

References

- 1. pnas.org [pnas.org]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3013036A - Process of preparing n-acyl taurines - Google Patents [patents.google.com]

N-Nervonoyl Taurine and its Nexus with Nervonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, an endogenous N-acyl taurine, represents a fascinating intersection of very-long-chain monounsaturated fatty acid and amino acid metabolism. This technical guide provides an in-depth exploration of the synthesis, degradation, and potential physiological roles of this compound, with a specific focus on its intricate relationship with nervonic acid metabolism. Drawing from current scientific literature, this document details the metabolic pathways, key enzymatic players, and the analytical methodologies used to quantify and study these molecules. Furthermore, it presents quantitative data from various studies in structured tables and visualizes the complex biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of neuroscience, lipid biochemistry, and drug development, offering insights into a potentially significant area of metabolic regulation and therapeutic intervention.

Introduction

Nervonic acid (C24:1, n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) that is highly enriched in the white matter of the brain, where it is a crucial component of sphingolipids in the myelin sheath.[1] Its metabolism, including synthesis and degradation, is tightly regulated and has been implicated in various neurological disorders. Taurine, a sulfur-containing amino acid, is also abundant in the central nervous system and plays a myriad of roles, including neuromodulation, osmoregulation, and antioxidant defense.[2][3]

The conjugation of nervonic acid and taurine forms this compound, a member of the N-acyl taurine (NAT) class of bioactive lipids. These molecules are emerging as important signaling lipids with diverse physiological functions. This guide delves into the biochemical intricacies of this compound, examining its metabolic lifecycle and its connection to the broader pathways of nervonic acid metabolism.

Nervonic Acid Metabolism

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid (C18:1). This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) system. The key steps are as follows:

-

Condensation: The initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS), which condenses malonyl-CoA with oleoyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to form an elongated acyl-CoA.

This four-step cycle is repeated to extend the fatty acid chain by two carbons in each cycle, ultimately leading to the formation of nervonoyl-CoA.

Degradation of Nervonic Acid

As a VLCFA, nervonic acid undergoes β-oxidation primarily within peroxisomes, as mitochondria are not equipped to handle fatty acids of this chain length.[4] The process in peroxisomes differs slightly from mitochondrial β-oxidation, with the initial dehydrogenation step being catalyzed by a peroxisome-specific acyl-CoA oxidase that produces H₂O₂. The chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.

This compound Metabolism

Synthesis of this compound

This compound is synthesized through the conjugation of nervonoyl-CoA and taurine. This reaction is catalyzed by N-acyltransferases. One of the key enzymes identified in the synthesis of N-acyl taurines is the bile acid-CoA:amino acid N-acyltransferase (BAAT).[5][6] While primarily known for its role in bile acid conjugation, BAAT has been shown to have broader substrate specificity, including the ability to conjugate very-long-chain fatty acyl-CoAs with taurine.[7] Another enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), has also been identified as a peroxisomal enzyme that can conjugate VLCFAs to taurine.[8]

Degradation of this compound

The primary enzyme responsible for the hydrolysis of this compound back to nervonic acid and taurine is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of a variety of fatty acid amides. Studies in FAAH knockout mice have shown a significant accumulation of this compound, confirming its role as a key enzyme in its degradation.[1]

Quantitative Data on this compound and Nervonic Acid

The following tables summarize quantitative data from various studies on the levels of this compound and nervonic acid in different biological samples and experimental conditions.

Table 1: this compound Levels in Wild-Type and FAAH Knockout Mice

| Tissue | Wild-Type (pmol/g) | FAAH -/- (pmol/g) | Fold Increase | Reference |

| Brain | Undetectable | ~50 | >50 | [1] |

| Spinal Cord | Undetectable | ~250 | >250 | [1] |

Note: The original study reported an approximate 25-fold increase in the brain and spinal cord of FAAH -/- mice compared to wild-type, where it was undetectable.

Table 2: Nervonic Acid Levels in a Mouse Model of Alzheimer's Disease

| Treatment Group | Hippocampus Nervonic Acid (relative abundance) | Reference |

| Control | Baseline | [9] |

| D-galactose/AlCl3 Model | Decreased | [9] |

| Model + Nervonic Acid (10.95 mg/kg) | Increased vs. Model | [9] |

| Model + Nervonic Acid (43.93 mg/kg) | Significantly Increased vs. Model | [9] |

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is based on a validated method for the analysis of N-acyl taurines in biological samples.

5.1.1. Sample Preparation (Lipid Extraction)

-

Homogenize tissue samples in a suitable buffer.

-

Add an internal standard (e.g., deuterated N-acyl taurine) to the homogenate.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (2:1:0.8, v/v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.

5.1.2. UPLC-MS/MS Analysis

-

UPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium acetate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common product ion for N-acyl taurines is m/z 124 (the taurine fragment).

In Vitro FAAH Hydrolysis Assay

This protocol describes a method to measure the enzymatic activity of FAAH on this compound.

5.2.1. Reaction Setup

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

In a microcentrifuge tube, combine the reaction buffer, a source of FAAH enzyme (e.g., recombinant FAAH or tissue homogenate), and the this compound substrate.

-

Initiate the reaction by incubating at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).

5.2.2. Product Quantification

-

Centrifuge the reaction mixture to precipitate proteins.

-

Analyze the supernatant for the presence of the product (nervonic acid or taurine) using a suitable analytical method such as LC-MS or a colorimetric assay for taurine.

-

Calculate the rate of hydrolysis based on the amount of product formed over time.

Visualization of Pathways and Workflows

Metabolic Pathways

Caption: Metabolic pathways of nervonic acid and this compound.

Experimental Workflow

Caption: Experimental workflow for lipidomics analysis of this compound.

Discussion and Future Perspectives

The study of this compound and its relationship with nervonic acid metabolism is a burgeoning field with significant potential. The intricate interplay between these molecules suggests a sophisticated regulatory network within the central nervous system and other tissues. The accumulation of this compound in the absence of FAAH points to its potential role in signaling pathways that are yet to be fully elucidated.

Future research should focus on several key areas:

-

Elucidating the physiological function of this compound: Does it act on specific receptors or ion channels? How does it influence neuronal function and myelination?

-

Investigating the regulation of this compound synthesis: What factors control the activity of BAAT and ACNAT1 towards nervonoyl-CoA?

-

Exploring the therapeutic potential: Could modulating the levels of this compound be a viable strategy for treating neurological disorders associated with demyelination or abnormal nervonic acid metabolism? Answering these questions will undoubtedly provide a deeper understanding of lipid metabolism and may pave the way for novel therapeutic interventions.

Conclusion

This compound is an intriguing endogenous lipid that is metabolically linked to nervonic acid. Its synthesis and degradation are controlled by specific enzymes, and its levels are altered in enzymatic deficiency models. This technical guide has provided a comprehensive overview of the current knowledge in this area, including metabolic pathways, quantitative data, and experimental methodologies. The continued investigation of this compound is poised to reveal new insights into the complex world of lipid signaling and its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by nervonic acid in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A peroxisomal acyltransferase in mouse identifies a novel pathway for taurine conjugation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of N-Nervonoyl Taurine in Brain Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT) lipid molecule that has garnered increasing interest within the field of neuro-lipidomics. As a conjugate of nervonic acid, a long-chain monounsaturated fatty acid abundant in the brain's white matter, and the neuroactive amino acid taurine, this compound is implicated in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the characterization of this compound in brain lipidomics, including its biosynthesis, degradation, and signaling functions. Detailed experimental protocols for its quantification and visualization of its associated pathways are presented to facilitate further research and drug development efforts in this area.

Introduction